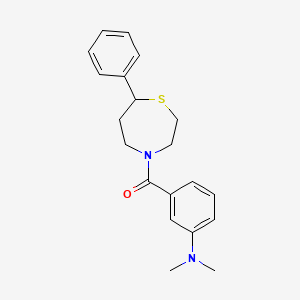
(3-(Dimethylamino)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as DPTM, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DPTM belongs to the class of thiazepane derivatives and exhibits unique biochemical and physiological properties that make it an attractive target for drug discovery and development.
Aplicaciones Científicas De Investigación
Organometallic Catalysis
The synthesis and characterization of novel water-soluble phosphino alcohol derivatives, including β-phosphino alcohols with dimethylamino groups, have been explored for their use in catalytic hydrogenations. These compounds have shown potential in the hydrogenation of α,β-unsaturated aldehydes and ketones, demonstrating the utility of dimethylamino-functionalized ligands in organometallic catalysis (Guerriero et al., 2011).
Antiviral and Antitumoral Activity
A new series of derivatives with dimethylamino groups have been synthesized and evaluated for their in vitro antiviral and antitumoral activity. These studies have found that structural variations can significantly influence the biological properties of these compounds, with some demonstrating promising activity against coronaviruses and tumor cells (Jilloju et al., 2021).
Apoptosis Induction
Research into (naphthalen-4-yl)(phenyl)methanones and related compounds has identified several potent inducers of apoptosis, highlighting the therapeutic potential of these molecules in cancer treatment. One analog, in particular, demonstrated significant activity in inhibiting tubulin polymerization and inducing apoptosis in various cancer cell lines (Jiang et al., 2008).
Synthesis and Applications in Organic Chemistry
Studies on the synthesis of structurally diverse libraries through alkylation and ring closure reactions using dimethylamino-containing ketonic Mannich bases have been conducted. These works contribute to the development of novel synthetic methodologies and the discovery of new compounds with potential applications in medicinal chemistry and materials science (Roman, 2013).
Probes for β-Amyloid Plaques
Benzofuran-2-yl(phenyl)methanone derivatives, featuring dimethylamino groups, have been synthesized and evaluated as probes for β-amyloid plaques. These compounds exhibit high affinity for Aβ(1-42) aggregates and have shown potential as tools for detecting β-amyloid plaques in Alzheimer's disease, with one derivative demonstrating significant brain uptake in model mice (Cui et al., 2011).
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21(2)18-10-6-9-17(15-18)20(23)22-12-11-19(24-14-13-22)16-7-4-3-5-8-16/h3-10,15,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIMNNFUFXUIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2873784.png)
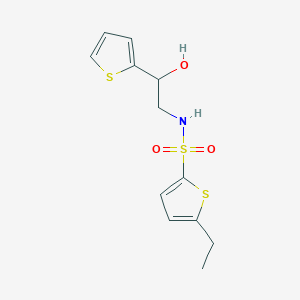
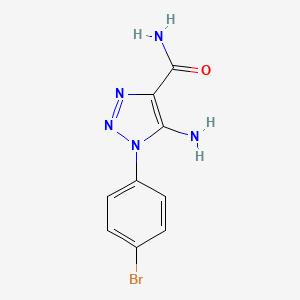
![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B2873790.png)
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873791.png)

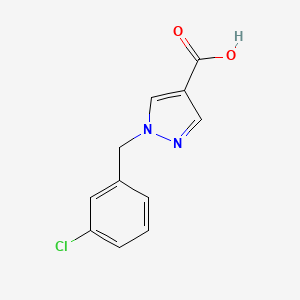
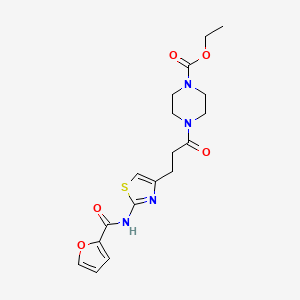
![8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2873796.png)
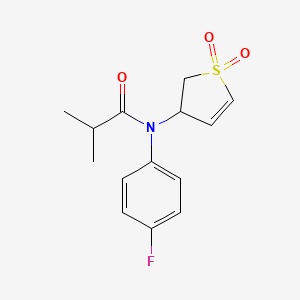
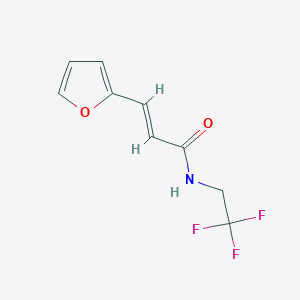
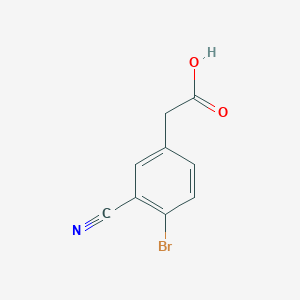
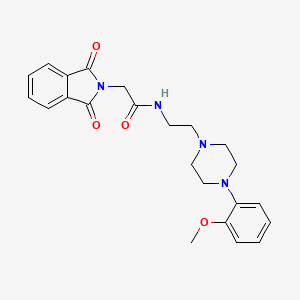
![[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B2873806.png)